Cas no 2680693-51-8 (tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)

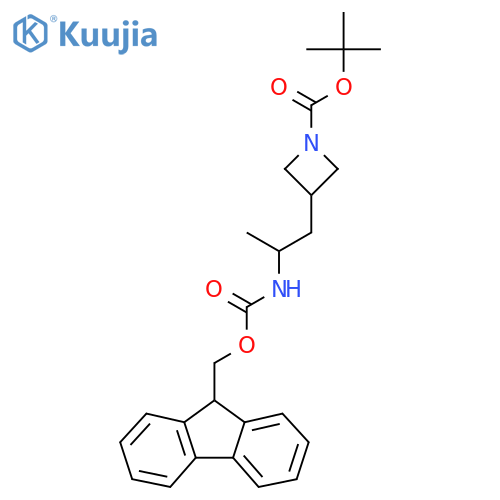

2680693-51-8 structure

商品名:tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate

tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2680693-51-8

- tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate

- EN300-28308704

- tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate

-

- インチ: 1S/C26H32N2O4/c1-17(13-18-14-28(15-18)25(30)32-26(2,3)4)27-24(29)31-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23H,13-16H2,1-4H3,(H,27,29)

- InChIKey: BKCORIYENHMVMV-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CC(CC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)=O

計算された属性

- せいみつぶんしりょう: 436.23620751g/mol

- どういたいしつりょう: 436.23620751g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 647

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 67.9Ų

tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28308704-1.0g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 1g |

$1500.0 | 2023-05-24 | ||

| Enamine | EN300-28308704-2.5g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 2.5g |

$2940.0 | 2023-09-07 | ||

| Enamine | EN300-28308704-5g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 5g |

$4349.0 | 2023-09-07 | ||

| Enamine | EN300-28308704-1g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 1g |

$1500.0 | 2023-09-07 | ||

| Enamine | EN300-28308704-0.5g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 0.5g |

$1440.0 | 2023-09-07 | ||

| Enamine | EN300-28308704-0.25g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 0.25g |

$1381.0 | 2023-09-07 | ||

| Enamine | EN300-28308704-10.0g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 10g |

$6450.0 | 2023-05-24 | ||

| Enamine | EN300-28308704-0.1g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 0.1g |

$1320.0 | 2023-09-07 | ||

| Enamine | EN300-28308704-0.05g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 0.05g |

$1261.0 | 2023-09-07 | ||

| Enamine | EN300-28308704-5.0g |

tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate |

2680693-51-8 | 5g |

$4349.0 | 2023-05-24 |

tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

2680693-51-8 (tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬